
C17H22Cl3N3O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H22Cl3N3O is known as Metconazole. It is a triazole fungicide used extensively in agriculture to protect crops from fungal diseases. Metconazole is particularly effective against a wide range of fungal pathogens, making it a valuable tool in modern farming practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metconazole is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of 5-(4-chlorophenyl)methyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-yl)methylcyclopentanol. This intermediate is then subjected to further chemical reactions to produce the final product, Metconazole .
Industrial Production Methods
In industrial settings, Metconazole is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves the use of solvents and catalysts to facilitate the chemical reactions and ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Metconazole undergoes several types of chemical reactions, including:
Oxidation: Metconazole can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Metconazole into different reduced forms.
Substitution: Metconazole can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metconazole can produce various oxidized derivatives, while reduction can yield different reduced forms .
Applications De Recherche Scientifique
Metconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of triazole chemistry and fungicide mechanisms.
Biology: Investigated for its effects on fungal cell membranes and metabolic pathways.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of new agricultural fungicides and crop protection strategies .
Mécanisme D'action
Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Metconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways involved in fungal growth and reproduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Propiconazole: Shares structural similarities and is used for similar agricultural applications.
Fluconazole: A triazole antifungal used in medicine, particularly for treating systemic fungal infections .
Uniqueness
Metconazole is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of fungal enzymes, making it a valuable tool in both agriculture and scientific research .
Propriétés
Formule moléculaire |
C17H22Cl3N3O |
|---|---|
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22;/h1-4,11,20-21H,5-10,12H2;1H |
Clé InChI |
GIKPHSLPPYRSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



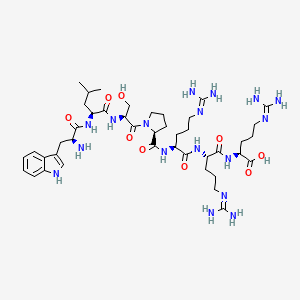

![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine](/img/structure/B12633336.png)
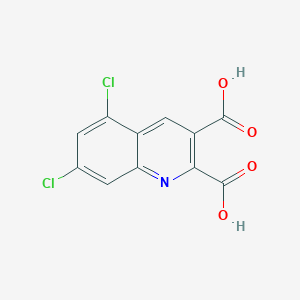

![3-(4-methoxyphenyl)-3a-(4-nitrophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633350.png)
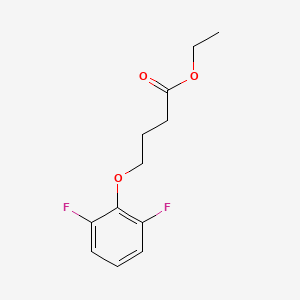
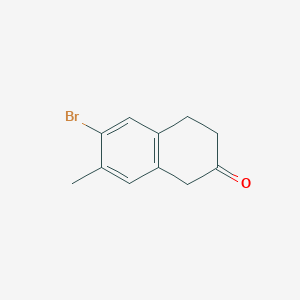
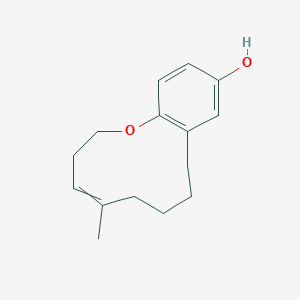

![[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile](/img/structure/B12633390.png)
![Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633397.png)
![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12633404.png)
